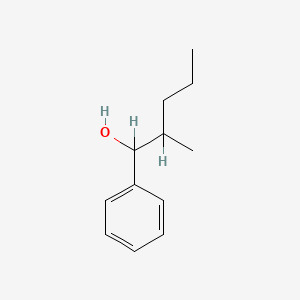

2-Methyl-1-phenyl-1-pentanol

Description

Significance in Advanced Organic Synthesis and Medicinal Chemistry Research

In the field of advanced organic synthesis, 2-Methyl-1-phenyl-1-pentanol is recognized as a valuable organic building block. calpaclab.com Its structure, featuring a hydroxyl group and a phenyl group, provides reactive sites for a variety of chemical transformations. Researchers utilize this compound as a starting material or an intermediate in multi-step syntheses to construct larger and more intricate molecular frameworks.

One of the notable applications of similar chiral alcohols is their use as chiral auxiliaries. guidechem.comwikipedia.org A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over others. wikipedia.org This level of control is paramount in the synthesis of biologically active molecules, where a specific stereoisomer often exhibits the desired therapeutic effect. lookchem.com

The synthesis of this compound itself can be achieved through methods such as the Grignard reaction, for instance, by reacting a suitable Grignard reagent with isobutyraldehyde (B47883). google.com A Chinese patent describes a preparation method involving the reaction of chlorobenzene (B131634) with magnesium to form a Grignard reagent, which then reacts with isobutyraldehyde to yield the target compound. google.com

In the context of medicinal chemistry, derivatives of this compound are of interest for their potential pharmacological properties. The core structure can be modified to create a library of related compounds that can be screened for various biological activities. For example, the structural motif of a phenyl-substituted alcohol is found in many biologically active compounds, and the specific arrangement of the methyl and pentyl groups in this compound can influence its interaction with biological targets. Research into related compounds, such as 4-Methyl-1-phenyl-2-pentanol, highlights their utility as versatile intermediates for synthesizing complex organic and bioactive molecules. musechem.com

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-phenylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-3-7-10(2)12(13)11-8-5-4-6-9-11/h4-6,8-10,12-13H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMRXUUGAJOMFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00993903 | |

| Record name | 2-Methyl-1-phenylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73177-67-0 | |

| Record name | 2-Methyl-1-phenyl-1-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073177670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-phenylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Structural Features and Stereochemical Considerations

Strategies for Racemic Synthesis

Racemic synthesis aims to produce an equal mixture of all possible stereoisomers of this compound. These methods are often valued for their simplicity, high yields, and use of readily available starting materials.

Grignard Reaction-Based Approaches

The Grignard reaction is a cornerstone of carbon-carbon bond formation and a versatile method for synthesizing alcohols. chemie-brunschwig.ch The synthesis of this compound via this route can be achieved in two primary ways, both resulting in a racemic product.

The first approach involves the reaction of phenylmagnesium bromide with 2-methylpentanal. In this reaction, the nucleophilic phenyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol.

Alternatively, the compound can be synthesized by reacting a Grignard reagent prepared from a 2-methylpentyl halide with benzaldehyde (B42025). adichemistry.com The nucleophilic alkyl group adds to the benzaldehyde carbonyl group, followed by hydrolysis to give this compound. adichemistry.com A typical procedure involves preparing the Grignard reagent in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere to prevent reaction with moisture or oxygen. adichemistry.comgoogle.com A patent describing the synthesis of the similar compound 2-methyl-1-phenyl-1-propanol reports high yields and purity using this method under reflux conditions. google.com

Table 1: Representative Grignard Reaction for an Analogous Alcohol Data adapted from a synthesis of 2-methyl-1-phenyl-1-propanol.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|---|---|

| Phenylmagnesium halide (from Chlorobenzene (B131634) and Mg) | Isobutyraldehyde (B47883) | Tetrahydrofuran (THF) | Reflux | 91.1% | >99% | google.com |

Catalytic Hydrogenation Methods

Catalytic hydrogenation provides another robust route to racemic this compound. This method typically involves the reduction of the corresponding ketone, 2-methyl-1-phenyl-1-pentanone.

In this process, the ketone is dissolved in a suitable solvent, such as ethanol (B145695) or isopropyl alcohol, and subjected to hydrogen gas under pressure in the presence of a metal catalyst. google.com Commonly used catalysts include noble metals like palladium or platinum on a carbon support (Pd/C, Pt/C) or Raney nickel. google.comgoogle.com The reaction reduces the carbonyl group to a hydroxyl group, yielding the desired alcohol. For instance, patents describe the reduction of related ketones using high-pressure hydrogen with noble metal catalysts or the hydrogenation of unsaturated precursors using Raney nickel. google.comgoogle.com Another related process describes the hydrogenation of a phenyl-dihydropyran derivative using a Pd/silica (B1680970) catalyst to yield a substituted pentanol. chemicalbook.com

Table 2: Example of Catalytic Hydrogenation for a Related Phenyl-Pentanol

| Substrate | Catalyst | Solvent/Reagent | Temperature | Pressure | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenyl-dihydropyran | 3% Pd/silica | Water, Propionic Acid | 105-110 °C | 1.2 MPa | 94.2% | chemicalbook.com |

Asymmetric Synthesis Approaches

Asymmetric synthesis methodologies are employed to produce specific, enantiomerically enriched stereoisomers of this compound. These advanced techniques are crucial when a single stereoisomer is required, often for applications in pharmaceuticals or materials science.

Chiral Catalyst-Mediated Enantioselective Synthesis

The use of chiral catalysts is the most prominent strategy for achieving enantioselectivity. A small amount of a chiral catalyst can generate large quantities of an optically active product. luc.edu These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Transition metal complexes featuring chiral ligands are powerful tools for asymmetric synthesis. sioc-journal.cnnih.gov For the synthesis of chiral alcohols like this compound, asymmetric addition of organometallic reagents to aldehydes is a common strategy.

Rhodium, ruthenium, and palladium are frequently used metals in these catalytic systems. sioc-journal.cn For example, the rhodium-catalyzed asymmetric addition of an organoboronic acid (e.g., a 2-methylpentylboronic acid) to benzaldehyde in the presence of a chiral phosphine (B1218219) ligand can produce the target alcohol with high enantioselectivity. sioc-journal.cn The chiral ligand coordinates to the metal center, influencing the facial selectivity of the nucleophilic attack on the aldehyde. While direct literature on this compound is limited, extensive research on similar systems, such as the asymmetric addition of arylboronic acids to aldehydes, demonstrates the viability of this approach, often achieving excellent yields and high enantiomeric excess (ee). sioc-journal.cn

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative to transition metal catalysis. researchgate.net For the synthesis of chiral alcohols, reactions like the asymmetric aldol (B89426) or Mannich reactions are exemplary.

A potential organocatalytic route to an enantiomerically enriched precursor of this compound could involve a proline-catalyzed asymmetric aldol reaction between a pentanal derivative and another aldehyde. More advanced methods involve co-catalytic systems. For instance, recent studies have shown that a combination of an achiral rhodium catalyst and a chiral squaramide organocatalyst can effectively catalyze the enantioselective insertion of a carbene into an amide N-H bond. nih.gov This principle of dual catalysis, where the organocatalyst controls the stereochemistry of a proton transfer or mediates non-covalent interactions, could be applied to the asymmetric addition of nucleophiles to aldehydes to form this compound. nih.gov Another relevant approach is the use of biocatalysts, such as baker's yeast, which can perform highly enantioselective reductions of ketones to chiral alcohols under mild conditions. google.com

Chiral Auxiliary-Based Stereocontrol

Chiral auxiliary-based synthesis is a powerful method for controlling the stereochemical outcome of a reaction. mdpi.com In this approach, an achiral or racemic substrate is temporarily bonded to a chiral molecule (the auxiliary), which directs a subsequent stereocenter-forming reaction to proceed with high diastereoselectivity. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. mdpi.com

For the synthesis of this compound, a likely strategy involves the asymmetric transformation of a carbonyl precursor, 2-methyl-1-phenyl-1-pentanone. A chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, can be employed to control the addition of a nucleophile or the reduction of the ketone. sioc-journal.cn For instance, an α,β-unsaturated system incorporating an Evans auxiliary can undergo a conjugate addition of an organometallic reagent, establishing a new stereocenter with high control. sioc-journal.cn

Alternatively, a chiral auxiliary can be used as a ligand for the metal in a Grignard-type reaction. The addition of an isobutylmagnesium halide to benzaldehyde, catalyzed by a chiral ligand, could produce this compound with high enantiomeric excess. Chiral amino alcohols, such as (1R,2R)-1-Amino-1-phenyl-2-pentanol, have been shown to act as effective chiral ligands in the enantioselective addition of dialkylzincs to aldehydes, a reaction that could be adapted for this synthesis. Another related approach is the diastereoselective reduction of a ketimine derived from a ketone and a chiral amine auxiliary, such as (R)-phenylglycine amide, a method successfully used for producing chiral amines like (S)-1-aminoindane. researchgate.net

While specific examples detailing the use of chiral auxiliaries for the synthesis of this compound are not prominent in published literature, the principles are well-established with similar substrates.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction Controlled | Typical Substrate | Reference |

|---|---|---|---|

| Evans Oxazolidinone | Michael Addition | α,β-Unsaturated Carboxylic Acid Derivatives | sioc-journal.cn |

| (R)-Phenylglycine Amide | Ketimine Reduction | Ketones (e.g., 1-indanone) | researchgate.net |

Chiral Pool-Derived Synthesis Strategies

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes, which can serve as starting materials for complex chiral molecules. nih.gov This strategy incorporates a pre-existing stereocenter from the starting material into the final target molecule.

For this compound, a logical chiral pool starting material would be the amino acid (S)-leucine, which possesses the required isobutyl group with a defined stereocenter. A plausible synthetic pathway could involve the conversion of the carboxylic acid functionality of (S)-leucine into a different reactive group without disturbing the existing chiral center. For example, the amino group could be removed via diazotization, followed by reduction of the carboxylic acid to the corresponding alcohol, (S)-2-methyl-1-pentanol. This chiral alcohol could then be converted into an organometallic reagent (e.g., an organolithium or Grignard reagent) which would subsequently react with benzaldehyde to form (S)-2-Methyl-1-phenyl-1-pentanol. Such strategies, which leverage the innate chirality of amino acids, are fundamental in asymmetric synthesis. science.gov

Resolution of Racemic Mixtures

Resolution is the process of separating a racemic mixture into its constituent enantiomers. This is a common approach when a direct asymmetric synthesis is not feasible or efficient. For this compound, several resolution techniques are applicable.

Diastereomeric Salt Formation and Crystallization

Classical resolution via diastereomeric salt formation is a robust and widely used technique. mdpi.com Since alcohols are not acidic or basic, they must first be derivatized into an acidic or basic compound. For a racemic alcohol like this compound, a common strategy is to react it with a cyclic anhydride, such as phthalic anhydride, to form a racemic phthalate (B1215562) half-ester, which is a carboxylic acid.

This racemic acid can then be treated with an enantiomerically pure chiral base (a resolving agent), such as (+)-brucine, (–)-strychnine, or (R)-1-phenylethylamine, in a suitable solvent. rsc.org The reaction produces a mixture of two diastereomeric salts. Because diastereomers have different physical properties, they can be separated by fractional crystallization. rsc.org One diastereomeric salt will typically be less soluble and crystallize out of the solution, while the other remains in the mother liquor. After separation by filtration, the purified diastereomeric salt is treated with an achiral acid to break the salt and liberate the enantiomerically enriched carboxylic acid ester. Finally, hydrolysis of the ester group yields the enantiomerically enriched this compound. A similar strategy has been successfully applied to the resolution of 2-methyl-1-pentanol by forming diastereomeric L-valine ester tosylates. scielo.br

Enzymatic Kinetic Resolution Techniques

Enzymatic kinetic resolution is a highly efficient and selective method for separating enantiomers of alcohols. rsc.org This technique relies on the ability of enzymes, particularly lipases, to catalyze a reaction (typically acylation or hydrolysis) on one enantiomer of a racemic pair at a much higher rate than the other. mdpi.com

For secondary alcohols like this compound, lipases are exceptionally effective. Candida antarctica lipase (B570770) B (CALB), often used in its immobilized form (Novozym 435), is renowned for its broad substrate scope and high enantioselectivity in resolving chiral alcohols. researchgate.netresearchgate.net The typical procedure involves the transesterification of the racemic alcohol with an acyl donor, frequently an activated ester like vinyl acetate, in an organic solvent such as hexane (B92381) or toluene. nih.gov

The lipase will selectively acylate one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the other enantiomer (the S-enantiomer) unreacted. The reaction is stopped at or near 50% conversion, at which point the mixture contains one enantiomer as the alcohol and the other as the ester. These two compounds have different functional groups and can be easily separated using standard techniques like column chromatography. This method has been successfully applied to a wide range of structurally similar alcohols, such as 1-phenylethanol, 1-phenyl-1-propanol, and 2-pentanol, often achieving very high enantiomeric excess (ee >95%) for both the remaining alcohol and the esterified product. researchgate.netresearchgate.netacs.org

Table 2: Typical Conditions for Enzymatic Kinetic Resolution of Chiral Alcohols

| Substrate | Enzyme | Acyl Donor | Solvent | Product (ee%) | Reference |

|---|---|---|---|---|---|

| (R,S)-1-Phenylethanol | Novozym 435 | Vinyl Acetate | n-Hexane | >99% (S-alcohol) | nih.gov |

| (R,S)-1-Phenyl-1-propanol | Novozym 435 | Lauric Acid | Toluene | 95% (S-alcohol) | researchgate.net |

| (R,S)-2-Pentanol | Novozym 435 | Vinyl Acetate | Heptane | >99% (S-alcohol) | acs.org |

Chromatographic Enantioseparation Methods

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. mdpi.com For alcohols like this compound, polysaccharide-based CSPs are particularly effective. These columns, such as those sold under the trade names Chiralcel® and Chiralpak®, contain a chiral selector, typically a derivative of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica support. hplc.euhplc.eu

The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. The enantioseparation of 1-phenyl-1-pentanol, a close analog, has been demonstrated on a Chiralcel OD-H column (cellulose tris(3,5-dimethylphenylcarbamate) selector). researcher.life

Method development for a new analyte like this compound would typically start with a standard mobile phase, such as a mixture of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., 2-propanol or ethanol). hplc.eu The ratio of these solvents is adjusted to optimize the resolution and retention times. The choice of the specific polysaccharide derivative on the column (e.g., Chiralpak IA, IB, IC) can also have a significant impact on the selectivity, offering complementary separation profiles. hplc.eu

Table 3: Common Chiral Stationary Phases for Alcohol Enantioseparation

| CSP (Trade Name) | Chiral Selector | Typical Mobile Phase | Reference |

|---|---|---|---|

| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/2-Propanol | hplc.euresearcher.life |

| Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol | hplc.eu |

| Chiralpak IB | Cellulose tris(3,5-dimethylphenylcarbamate) (Immobilized) | Hexane/THF | hplc.eu |

Mechanistic Studies of Reactions Involving 2 Methyl 1 Phenyl 1 Pentanol

Nucleophilic Substitution Pathways (SN1, SN2)

Nucleophilic substitution reactions involving 2-Methyl-1-phenyl-1-pentanol proceed almost exclusively through a unimolecular (SN1) pathway, while the bimolecular (SN2) pathway is strongly disfavored.

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is dominant for this compound due to the stability of the carbocation intermediate that is formed. The reaction proceeds in two main steps:

Formation of a Carbocation: In the presence of an acid, the hydroxyl group is protonated to form a good leaving group (water). The departure of the water molecule results in the formation of a highly stable tertiary benzylic carbocation. This intermediate is stabilized by both the inductive effect of the alkyl groups and, more significantly, by resonance delocalization of the positive charge into the adjacent phenyl ring. youtube.comlibretexts.org This slow, rate-determining step is unimolecular. byjus.comrsc.org

Nucleophilic Attack: The planar carbocation is then rapidly attacked by a nucleophile from either face, which, if the carbon were a stereocenter, would lead to a racemic mixture of products. byjus.com

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is not a viable pathway for this compound. SN2 reactions involve a single, concerted step where the nucleophile attacks the carbon center at the same time as the leaving group departs. This requires the nucleophile to approach from the backside of the carbon-leaving group bond. In the case of this tertiary alcohol, the central carbon is sterically hindered by the bulky phenyl, methyl, and propyl groups, which physically block the nucleophile's access. libretexts.orglibretexts.orgquora.com Consequently, the transition state for an SN2 reaction is prohibitively high in energy, and such reactions are considered not to occur. libretexts.orgreddit.com

Elimination Reactions (E1, E2)

Elimination reactions of this compound, particularly dehydration, are common and proceed readily through a unimolecular mechanism.

Acid-Catalyzed Dehydration Mechanisms

The acid-catalyzed dehydration of this compound to form alkenes occurs through an E1 (Elimination Unimolecular) mechanism. ucalgary.castudy.com This pathway is favored for tertiary alcohols, especially under acidic conditions with non-nucleophilic conjugate bases like those of sulfuric or phosphoric acid. masterorganicchemistry.comlibretexts.org

The mechanism mirrors the first step of the SN1 reaction:

Protonation of the hydroxyl group by the acid catalyst.

Loss of a water molecule to form the stable tertiary benzylic carbocation. youtube.com This is the rate-determining step. study.com

A weak base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.

This reaction typically yields a mixture of alkene products, with the distribution governed by Zaitsev's rule . adichemistry.comstudy.com The rule predicts that the major product will be the most substituted (and therefore most stable) alkene. masterorganicchemistry.comatlas.org

| Product Name | Structure | Substitution Pattern | Predicted Yield | Governing Principle |

|---|---|---|---|---|

| (E/Z)-2-Methyl-1-phenyl-1-pentene | C6H5-C(CH3)=CH-CH2-CH3 | Trisubstituted | Major | Zaitsev's Rule |

| 2-Methyl-1-phenyl-2-pentene | C6H5-CH=C(CH3)-CH2-CH3 | Trisubstituted | Major | Zaitsev's Rule |

| 4-Methyl-5-phenyl-4-pentene | CH2=C(CH2CH3)-CH(C6H5) | Disubstituted | Minor | Hofmann Product |

Note: The relative ratios of the Zaitsev products would depend on the specific reaction conditions and the relative stabilities of the E/Z isomers and the conjugated system.

Gas-Phase Elimination Kinetics and Transition States

Gas-phase elimination reactions of tertiary alcohols, often catalyzed by hydrogen halides like HBr, have been studied to understand their kinetics and transition states. These reactions are typically homogeneous, molecular eliminations. For tertiary alcohols, the mechanism is believed to proceed through a six-membered cyclic transition state. This transition state involves the hydrogen of the acid, the halogen, the carbinol carbon, the oxygen of the hydroxyl group, and an adjacent carbon and hydrogen. Steric factors can play a role in accelerating the rate of dehydration in these systems. Theoretical studies on analogous compounds, such as 2-methyl-1-phenyl-2-propanol, provide insight into the kinetics and mechanisms of these gas-phase eliminations.

Oxidative Transformations and Cleavage Reactions

Tertiary alcohols like this compound are generally resistant to oxidation under standard conditions. nih.govmasterorganicchemistry.com This is because the carbinol carbon lacks a hydrogen atom, and oxidation to a ketone would require the cleavage of a carbon-carbon bond, which is energetically unfavorable. youtube.com

However, under harsh conditions using strong oxidizing agents such as hot, acidic potassium permanganate (KMnO₄), oxidative cleavage of C-C bonds can occur. stackexchange.comyoutube.com In this case, the molecule would likely fragment. Given the stability of the phenyl group, the bond between the carbinol carbon and the propyl-methyl group would likely break. This would lead to the oxidation of the benzylic portion to benzoic acid and the cleavage of the aliphatic chain into smaller oxidized fragments. doubtnut.com

More recent research has explored catalytic systems for the aerobic C-C bond cleavage of tertiary allylic alcohols, which proceed via a hydrogen atom transfer (HAT) mechanism, though this specific reaction is less directly applicable to saturated tertiary benzylic alcohols. chemistryviews.org

Reductive Processes and Hydrodeoxygenation

The hydroxyl group of this compound can be removed through reductive processes, a key reaction being catalytic hydrodeoxygenation (HDO). This process is significant for converting biomass-derived oxygenates into hydrocarbons. The reaction involves treating the alcohol with hydrogen gas (H₂) over a metal catalyst at elevated temperatures.

The mechanism for benzylic alcohols generally involves two main steps:

Nucleophilic substitution of the hydroxyl group (often after protonation on an acidic support) to form an intermediate.

Hydrogenolysis of the intermediate to cleave the C-O bond and form the final alkane product. nih.gov

Studies on benzylic alcohols show that reactivity increases in the order of primary < secondary < tertiary alcohol. nih.gov Various catalysts are effective, with reactivity and product selectivity depending on the metal and support used.

| Catalyst System | Reducing Agent/Conditions | Key Features | Reference Compounds |

|---|---|---|---|

| Cp₂TiCl₂ / Mn / Me(EtO)₂SiH | Silane (H-donor) | Non-precious metal catalyst, tolerates various functional groups. | Benzylic Alcohols chemrxiv.org |

| Ph₃P=O / ICH₂CH₂I | PhSiH₃ (Hydrosilane) | Effective for secondary and tertiary benzylic alcohols under air. organic-chemistry.org | Benzyl (B1604629) Alcohols organic-chemistry.org |

| Aqueous Hydroiodic Acid (HI) | HI / Red Phosphorus | Classic method involving nucleophilic substitution to an iodide followed by reduction. nih.gov | Benzylic Alcohols researchgate.net |

Photocatalytic Reaction Mechanisms

Photocatalytic studies, particularly on semiconductor surfaces like titanium dioxide (TiO₂), reveal unique reaction mechanisms for tertiary alcohols. Contrary to textbook descriptions of their inertness to oxidation, tertiary alcohols undergo a novel conversion pathway under UV irradiation on TiO₂. nih.gov

Instead of the common mechanism involving abstraction of an alpha-hydrogen (which is absent), the reaction proceeds via a homolytic C-C bond scission . acs.org The proposed mechanism involves:

Adsorption of the alcohol onto the TiO₂ surface, forming a photoactive alkoxy species.

Upon UV irradiation, a hole-mediated oxidation occurs, leading to the cleavage of a C-C bond adjacent to the carbinol carbon. nih.gov

This cleavage results in the formation of a ketone and an alkyl radical. Studies on analogs like 2-methyl-2-pentanol show that the bond to the longer alkyl chain (the propyl group) is selectively cleaved over the bond to the methyl group. acs.orgtum.de

The surface alkyl radical then combines with a hydrogen atom (from the initial dissociative adsorption of the alcohol's -OH group) to form the corresponding alkane.

| Reactant | Major Products | Observed Mechanism |

|---|---|---|

| 2-Methyl-2-pentanol | Acetone, Propane | Selective cleavage of C-propyl bond acs.orgresearchgate.net |

| 2-Methyl-2-butanol | Acetone, Ethane | Selective cleavage of C-ethyl bond acs.org |

| tert-Butanol | Acetone, Methane | Cleavage of C-methyl bond nih.gov |

Rearrangement Reactions and Friedel-Crafts Alkylation Mechanisms

The treatment of this compound with a protic or Lewis acid initiates a cascade of events, beginning with the formation of a secondary carbocation at the benzylic position. This carbocation is the central intermediate that dictates the subsequent reaction pathways, which are primarily rearrangement to more stable carbocations and electrophilic attack on an aromatic ring in a Friedel-Crafts alkylation.

The initial step in the reaction mechanism is the protonation of the hydroxyl group by an acid catalyst, followed by the loss of a water molecule to generate the 2-methyl-1-phenyl-1-pentyl cation. This secondary benzylic carbocation is relatively stable due to resonance delocalization of the positive charge into the phenyl ring. However, it can undergo further rearrangement to form an even more stable tertiary carbocation.

Two primary rearrangement pathways are possible for the initially formed secondary carbocation: a 1,2-hydride shift and a 1,2-methyl shift. The 1,2-hydride shift would involve the migration of a hydrogen atom from the adjacent carbon to the carbocation center, resulting in a tertiary carbocation. The 1,2-methyl shift would involve the migration of a methyl group, also leading to a tertiary carbocation. The relative migratory aptitude of hydride versus methyl, as well as the stability of the resulting carbocation, will determine the predominant rearrangement pathway.

In the context of a Friedel-Crafts alkylation reaction, the carbocation intermediates generated from this compound can act as electrophiles, attacking an aromatic substrate such as benzene. The nature of the alkylating agent—whether it is the initial secondary carbocation or a rearranged tertiary carbocation—will determine the structure of the final product.

The acid-catalyzed dehydration of a similar cyclic alcohol, 2-methyl-1-phenylcyclopentanol, has been shown to initially yield the less substituted alkene as the major product under kinetic control. However, upon prolonged heating, the product distribution shifts to favor the more thermodynamically stable, more substituted alkene. chemconnections.org This suggests that the reactions of this compound are also likely to be sensitive to reaction conditions, with the potential for both kinetically and thermodynamically controlled product distributions.

Detailed research findings on the specific product distribution from the rearrangement and Friedel-Crafts alkylation of this compound are not extensively documented in publicly available literature. However, based on the fundamental principles of carbocation chemistry, a predicted product distribution can be proposed.

Table 1: Plausible Products from Acid-Catalyzed Reactions of this compound

| Reactant | Reaction Conditions | Potential Products | Probable Major Product(s) |

| This compound | Acid Catalyst (e.g., H₂SO₄) | 2-Methyl-1-phenyl-1-pentene, 2-Methyl-1-phenyl-2-pentene, Rearranged alkenes | 2-Methyl-1-phenyl-2-pentene (thermodynamic product) |

| This compound + Benzene | Lewis Acid (e.g., AlCl₃) | (2-Methyl-1-pentyl)benzene, (1,1-Dimethylbutyl)benzene, (1-Ethyl-1-methylpropyl)benzene | Isomeric mixture, likely favoring products from rearranged carbocations |

The Friedel-Crafts alkylation of benzene with alcohols and a Lewis acid catalyst is a well-established method for forming carbon-carbon bonds. wikipedia.org The mechanism involves the in-situ generation of a carbocation from the alcohol, which then acts as the electrophile. wikipedia.org A significant challenge in Friedel-Crafts alkylation is the propensity for carbocation rearrangements to occur, which can lead to a mixture of products. pw.live

For this compound, the initially formed secondary carbocation can rearrange via a 1,2-hydride shift to form a more stable tertiary carbocation. This rearranged carbocation would then be the primary electrophile in the Friedel-Crafts alkylation of benzene, leading to the formation of (1,1-Dimethylbutyl)benzene. A competing 1,2-methyl shift is also possible, which would lead to a different rearranged tertiary carbocation and subsequently a different alkylated benzene product.

The precise ratio of these products would depend on the specific reaction conditions, including the nature of the acid catalyst, the temperature, and the reaction time. To definitively determine the product distribution and elucidate the exact mechanistic pathways, detailed experimental studies involving product isolation and characterization, as well as kinetic and computational analyses, would be necessary.

Stereochemical Investigations and Control in 2 Methyl 1 Phenyl 1 Pentanol Chemistry

Elucidation of Absolute and Relative Stereochemistry

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is fundamental to understanding the properties and behavior of chiral molecules like 2-methyl-1-phenyl-1-pentanol. This involves assigning the absolute configuration of each stereocenter and understanding the relative orientation of these centers within the molecule.

The Cahn-Ingold-Prelog (CIP) rules provide a systematic method for assigning the absolute configuration (R or S) to each stereocenter. wikipedia.orgscribd.com This process involves prioritizing the four substituents attached to the chiral carbon based on atomic number. vanderbilt.edulibretexts.org

For the stereocenter at the first carbon (C1), which is bonded to a hydroxyl group, a phenyl group, a hydrogen atom, and the rest of the alkyl chain, the priorities are assigned as follows:

-OH (highest priority): Oxygen has a higher atomic number than carbon.

-C6H5 (phenyl group): The carbon of the phenyl ring is attached to other carbons.

-CH(CH3)CH2CH2CH3 (2-methylpentyl group): This carbon is attached to another carbon, a hydrogen, and another carbon.

-H (lowest priority): Hydrogen has the lowest atomic number.

For the stereocenter at the second carbon (C2), the priorities of the attached groups are:

-CH(OH)C6H5 (the rest of the molecule toward the phenyl group): This carbon is bonded to an oxygen.

-CH2CH2CH3 (propyl group): This carbon is attached to another carbon and two hydrogens.

-CH3 (methyl group): This carbon is attached to three hydrogens.

-H (lowest priority):

By orienting the molecule so that the lowest priority group at each stereocenter points away from the viewer, the sequence of the remaining three groups (from highest to lowest priority) determines the configuration. A clockwise sequence is designated 'R', and a counter-clockwise sequence is 'S'. libretexts.org Given the two stereocenters, four possible stereoisomers exist for this compound: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R).

Table 1: Stereoisomers of this compound

| Stereoisomer | Configuration at C1 | Configuration at C2 |

| 1 | R | R |

| 2 | S | S |

| 3 | R | S |

| 4 | S | R |

Diastereoselective and Enantioselective Reaction Design

The synthesis of a specific stereoisomer of this compound requires careful planning and the use of stereoselective reactions. These reactions favor the formation of one stereoisomer over others. msu.edu

Controlling the stereochemistry at two adjacent centers is a significant challenge in organic synthesis. The relative orientation of these centers can be either syn or anti, leading to diastereomers (stereoisomers that are not mirror images). The synthesis of specific diastereomers, such as the erythro and threo forms, often relies on the substrate's existing stereochemistry or the use of chiral catalysts. fishersci.es

For instance, the reduction of a ketone precursor, 2-methyl-1-phenyl-1-pentanone, can lead to the formation of this compound. The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and the reaction conditions. The use of chiral reducing agents or catalysts can induce enantioselectivity, favoring the formation of one enantiomer over its mirror image. jst.go.jp Similarly, Grignard reactions involving the addition of a Grignard reagent to an aldehyde can also be designed to control the stereochemistry of the resulting alcohol. google.com

Research has shown that the diastereoselectivity of such reactions can be influenced by the steric bulk of the reagents and the substrate. For example, in reactions creating two new stereocenters, the approach of the reagent to the prochiral face of a molecule can be directed by existing chiral centers or by chiral auxiliaries. msu.edu

Chiral Recognition and Supramolecular Organization

Chiral recognition is the process by which a chiral molecule interacts differently with the enantiomers of another chiral molecule. This phenomenon is crucial in various applications, including chiral separations and biological activity.

The hydroxyl group in this compound plays a pivotal role in its intermolecular interactions, particularly through the formation of hydrogen bonds. acs.org These hydrogen bonds are fundamental to the formation of supramolecular structures, where molecules self-assemble into larger, organized architectures. researchgate.net

In the context of chiral alcohols, hydrogen bonding is a key factor in chiral recognition. koreascience.krkci.go.kr The specific three-dimensional arrangement of the chiral centers influences the geometry of the hydrogen-bonded networks that can form. acs.org Studies on similar chiral alcohols have shown that the enantiomers can form diastereomeric complexes with a chiral stationary phase in chromatography, leading to their separation. rsc.orgsemanticscholar.org The stability of these transient diastereomeric complexes is determined by a combination of intermolecular forces, including hydrogen bonding and π-π interactions involving the phenyl group. acs.orgtorvergata.it The subtle differences in the strength and geometry of these interactions for each enantiomer allow for their discrimination.

Molecular docking studies on related chiral amino alcohols have demonstrated that intermolecular hydrogen bonding is a primary driving force for chiral separation on polysaccharide-based chiral stationary phases. koreascience.krkci.go.kr This highlights the critical role of the hydroxyl group in forming specific interactions that lead to chiral recognition. The phenyl ring can also participate in π-π stacking interactions, further contributing to the stability and specificity of the supramolecular assembly. acs.org

Advanced Analytical and Spectroscopic Characterization of 2 Methyl 1 Phenyl 1 Pentanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For chiral compounds like 2-Methyl-1-phenyl-1-pentanol, NMR is particularly powerful for determining stereochemistry, especially when combined with chiral derivatizing agents.

The direct NMR analysis of an enantiomeric mixture does not differentiate between the enantiomers, as their spectra are identical in an achiral solvent. The use of a Chiral Derivatizing Agent (CDA) is a common strategy to overcome this limitation. This method involves the reaction of the chiral alcohol with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers exhibit distinct physical properties and, crucially, different NMR spectra. nih.gov

Common CDAs for alcohols include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), α-cyano-α-fluoro-p-tolylacetic acid (CFTA), and various amino acids. bates.edu For instance, a strategy analogous to the one used for the stereochemical analysis of 2-methyl-1-pentanol (B47364) could be employed, where the alcohol is derivatized with an L-amino acid like L-valine. scielo.br The resulting diastereomeric esters would display discernible differences in the chemical shifts (Δδ) of protons near the stereogenic centers.

The reaction of racemic this compound with a single enantiomer of a CDA, for example, (R)-MTPA, would yield two diastereomeric esters: (R)-MTPA-(R)-alcohol and (R)-MTPA-(S)-alcohol. The differing spatial arrangements of the substituents in these diastereomers lead to unique chemical shifts for nearby nuclei, allowing for their distinction and quantification by ¹H or ¹⁹F NMR.

The analysis of chemical shift differences (Δδ) between the two newly formed diastereomers allows for the assignment of the absolute configuration of the original alcohol. By applying established empirical models, such as Mosher's model for MTPA esters, one can correlate the sign of the chemical shift difference (Δδ = δS - δR) for specific protons with the stereochemistry at the carbinol center.

In the case of the MTPA esters of this compound, the phenyl group of the MTPA moiety will preferentially shield certain substituents of the alcohol. By analyzing the ¹H NMR spectrum and determining which protons are shielded (shifted upfield) or deshielded (shifted downfield) in one diastereomer relative to the other, the absolute configuration can be deduced. For example, protons on one side of the MTPA plane will be shielded, while those on the other will be deshielded. The consistent observation of these shifts across various protons allows for a confident stereochemical assignment. hebmu.edu.cn

| Proton | Hypothetical δ for (R,R)-diastereomer (ppm) | Hypothetical δ for (R,S)-diastereomer (ppm) | Δδ (δS - δR) (ppm) |

| Carbinol-H | 4.85 | 4.95 | +0.10 |

| Methyl-H | 0.90 | 0.85 | -0.05 |

| Methylene-H (α) | 1.50 | 1.60 | +0.10 |

| Phenyl-H (ortho) | 7.30 | 7.25 | -0.05 |

This table is interactive. You can sort and filter the data. Note: The data in this table is hypothetical and for illustrative purposes only.

Mass Spectrometry (MS) for Reaction Product Analysis

Mass spectrometry is an essential tool for confirming the molecular weight and identifying the structure of reaction products through fragmentation analysis. For this compound, with a molecular formula of C₁₂H₁₈O, the expected molecular weight is approximately 178.27 g/mol . nih.gov

In Electron Ionization Mass Spectrometry (EI-MS), the molecule undergoes fragmentation, producing a characteristic pattern. The most prominent peak in the GC-MS data for this compound is often observed at a mass-to-charge ratio (m/z) of 107. nih.gov This major fragment corresponds to the stable benzylic carbocation [C₆H₅CHOH]⁺, formed by α-cleavage (cleavage of the bond between C1 and C2 of the pentyl chain).

Other significant fragments would include:

m/z 160: Resulting from the loss of a water molecule (H₂O) from the molecular ion.

m/z 131: Formed by the loss of the propyl group ([M-C₃H₇]⁺). nih.gov

m/z 77: Corresponding to the phenyl cation [C₆H₅]⁺.

m/z 105: From the benzoyl cation [C₆H₅CO]⁺, which can arise from rearrangement and fragmentation.

| m/z | Proposed Fragment Ion | Description |

| 178 | [C₁₂H₁₈O]⁺ | Molecular Ion |

| 160 | [C₁₂H₁₆]⁺ | Loss of H₂O |

| 131 | [C₉H₁₁O]⁺ | Loss of Propyl Radical (C₃H₇) |

| 107 | [C₇H₇O]⁺ | Benzylic Cleavage, [C₆H₅CHOH]⁺ |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

This table is interactive. You can sort and filter the data.

X-ray Diffraction (XRD) and Crystallography for Stereochemical Confirmation

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique provides unambiguous proof of the spatial arrangement of atoms within the crystal lattice.

To perform this analysis on this compound, a high-quality single crystal of the compound is required. As many chiral alcohols are oils at room temperature, derivatization is often necessary to produce a crystalline solid. A common strategy is to react the alcohol with a chiral carboxylic acid or a reagent containing a heavy atom. The heavy atom facilitates the determination of the absolute configuration through the anomalous dispersion effect.

Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. scielo.org.za The data allows for the calculation of electron density maps, from which the precise positions of all atoms in the molecule can be determined, confirming the connectivity, conformation, and absolute configuration.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD))

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength, while Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength.

Enantiomers of a chiral compound produce mirror-image CD and ORD spectra. These techniques are highly sensitive to the stereochemistry of the molecule. The sign of the Cotton effect in a CD spectrum, which corresponds to the electronic transitions of the chromophores (in this case, the phenyl group), can be correlated to the absolute configuration of the stereocenter. researchgate.net

For this compound, the phenyl group acts as the primary chromophore. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer. By comparing the experimentally measured spectrum with the calculated spectrum, the absolute configuration can be assigned. CD spectroscopy is also a rapid method for determining the enantiomeric excess of a sample. nih.gov

| Enantiomer | Hypothetical Cotton Effect Sign | Hypothetical λmax (nm) |

| (R)-2-Methyl-1-phenyl-1-pentanol | Positive (+) | ~220 |

| (S)-2-Methyl-1-phenyl-1-pentanol | Negative (-) | ~220 |

This table is interactive. You can sort and filter the data. Note: The data in this table is hypothetical and for illustrative purposes only.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)

Chromatographic methods are indispensable for assessing the chemical purity and determining the enantiomeric excess (ee) of chiral compounds. heraldopenaccess.us

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for separating enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly effective for separating a wide range of chiral alcohols. By integrating the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100.

Chiral Gas Chromatography (GC): For volatile compounds like this compound, or after appropriate derivatization to increase volatility, chiral GC is a powerful alternative. This technique uses a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. nih.gov The enantiomers are separated based on their differential interactions with the CSP, allowing for their quantification and the determination of enantiomeric purity. rug.nl

| Enantiomer | Hypothetical Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

| (R)-enantiomer | 12.5 | 95000 | 90.0 |

| (S)-enantiomer | 14.2 | 5000 |

This table is interactive. You can sort and filter the data. Note: The data in this table is hypothetical and for illustrative purposes only, representing a potential chiral HPLC separation.

Computational and Theoretical Chemistry Approaches to 2 Methyl 1 Phenyl 1 Pentanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information on molecular orbitals, charge distribution, and potential energy surfaces.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for studying reaction mechanisms, providing insights into the energetics of reactants, products, and transition states.

For a molecule like 2-Methyl-1-phenyl-1-pentanol, DFT can be employed to study various reaction pathways, such as oxidation, dehydration, or etherification. For instance, the oxidation of the secondary alcohol group to a ketone can be modeled to determine the reaction's feasibility and the structure of the transition state. DFT calculations on the oxidation of benzyl (B1604629) alcohol, a related aromatic alcohol, have been used to predict reaction mechanisms, suggesting that such calculations can reveal whether a reaction proceeds via a specific pathway, for example, a Mars-Van Krevelen type redox mechanism on a catalyst surface. scispace.com Similarly, DFT has been used to study the multi-alkylation of benzyl alcohols with ammonia, identifying the rate-determining steps and the influence of steric and electronic effects from the phenyl group. rsc.org

A common reaction for alcohols is dehydration. Computational studies on the gas-phase dehydration of n-butanol, an aliphatic alcohol, have shown that the reaction can proceed through different pathways, with the 1,2-water elimination being the most favored kinetically and thermodynamically. researchgate.net DFT calculations for the dehydration of ethanol (B145695) have demonstrated that catalysts like zeolites can significantly lower the activation energy barrier compared to the uncatalyzed reaction. nih.gov For this compound, DFT could similarly map out the potential energy surface for dehydration, identifying the most likely alkene products and the associated energy barriers.

Table 1: Illustrative DFT-Calculated Energy Barriers for Alcohol Dehydration (Note: This table presents data for related alcohols to illustrate typical computational findings, as specific data for this compound is not readily available in published literature.)

| Reactant | Product(s) | Computational Method | Calculated Activation Energy (kcal/mol) | Reference Compound |

| Ethanol | Ethylene + Water | DFT | ~35-42 | Ethanol nih.gov |

| n-Butanol | 1-Butene + Water | CCSD(T)//MP2 | ~67 | n-Butanol researchgate.net |

Ab Initio and Semi-Empirical Methods in Conformational Analysis

The three-dimensional structure of a flexible molecule like this compound is not static. Due to rotation around its single bonds, it exists as an ensemble of different conformers. Conformational analysis aims to identify the stable conformers and determine their relative energies.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), and DFT are highly accurate for this purpose. These methods can predict the geometries and energies of different conformers, revealing which shapes the molecule is most likely to adopt. For example, a computational study on the chiral allylic alcohol (Z)-3-methyl-3-penten-2-ol used DFT to identify the lowest energy conformers, showing that the orientation of the hydroxyl group is influenced by a balance of steric strains. doi.org For this compound, such calculations would likely reveal conformers stabilized by weak intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the π-electrons of the phenyl ring, a phenomenon observed in other phenyl-substituted alcohols. scispace.com

Semi-empirical methods, which use parameters derived from experimental data, offer a faster, albeit less accurate, alternative for exploring the conformational space, especially for larger molecules. They are often used for initial conformational searches before refining the results with higher-level ab initio or DFT calculations. frontiersin.org The derivatization of the alcohol group can also be studied computationally to see how it affects conformational rigidity, which can simplify the conformational landscape. acs.org

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

While quantum mechanics describes the intramolecular forces within a molecule, the behavior of the compound in a liquid or solid state is governed by intermolecular interactions. Molecular Dynamics (MD) simulations are a powerful tool for studying these interactions by simulating the physical movements of atoms and molecules over time.

MD simulations can provide a detailed picture of the liquid structure of this compound, revealing how individual molecules arrange themselves and interact with their neighbors. This is particularly important for understanding properties like viscosity, density, and solubility. mdpi.com

Supramolecular Assembly and Hydrogen Bonding Dynamics

A key feature of alcohols is their ability to form hydrogen bonds, which leads to the formation of transient supramolecular assemblies or clusters. MD simulations can characterize the structure, size, and lifetime of these clusters.

Studies on phenyl-substituted butanol isomers have shown that the presence of a phenyl group significantly influences the hydrogen-bonding network. researchgate.netacs.org Compared to their aliphatic counterparts, phenyl-substituted alcohols tend to form smaller and more disordered supramolecular clusters. The bulky aromatic ring introduces steric hindrance and also allows for competing π-π stacking interactions, which can disrupt the O-H···O hydrogen bond chains.

For this compound, MD simulations could quantify the extent of hydrogen bonding, the average cluster size, and the dynamics of hydrogen bond formation and breaking. This would involve tracking the positions and orientations of thousands of molecules in a simulation box over nanoseconds. The results would likely show a complex interplay between hydrogen bonding, steric effects from the methyl and propyl groups, and π-interactions from the phenyl ring.

Transition State Modeling and Kinetic Analysis

Understanding the rate of a chemical reaction requires knowledge of the transition state—the highest energy point along the reaction coordinate. Transition State Theory (TST) provides a framework for calculating reaction rate constants from the properties of the reactant and the transition state.

Computational modeling is essential for identifying the geometry and energy of transition states, which are fleeting and cannot be isolated experimentally. nih.gov For reactions of this compound, such as its acid-catalyzed dehydration, quantum chemical methods like DFT can be used to locate the transition state structure. nsf.gov

Once the transition state is identified, its properties can be used in TST equations to calculate the rate constant. This kinetic analysis can reveal how factors like temperature, pressure, and solvent affect the reaction rate. For example, computational studies on the dehydration of alcohols in zeolites have shown how the confinement within the catalyst's pores affects the activation energy. acs.orgresearchgate.net A multiscale approach combining DFT with MD simulations can even be used to model reaction kinetics in complex mixed solvents, providing a detailed understanding of solvation effects on the transition state. nsf.gov For complex reactions, it is sometimes necessary to consider more than one transition state, as in the "two transition state model" which has been applied to radical-molecule reactions. frontiersin.org

Research Applications and Derivatives of 2 Methyl 1 Phenyl 1 Pentanol

Chiral Building Blocks in Complex Molecule Synthesis

The enantiomers of 2-methyl-1-phenyl-1-pentanol serve as valuable chiral building blocks in the asymmetric synthesis of more complex molecules. The presence of a stereocenter allows for the construction of specific stereoisomers of a target compound, which is crucial in fields like medicinal chemistry where different enantiomers can have vastly different biological activities.

One of the key methods to obtain enantiomerically pure forms of such alcohols is through kinetic resolution. For instance, nonaqueous lipase-catalyzed kinetic resolution has been reported for racemic 2-methyl-1-pentanol (B47364). lookchem.comchemicalbook.com This enzymatic approach selectively acylates one enantiomer, allowing for the separation of the faster-reacting enantiomer from the unreacted one. The efficiency of such resolutions is often high, providing access to both enantiomers with high optical purity.

Furthermore, chiral derivatives of similar structures, like (1R,2R)-1-amino-1-phenyl-2-pentanol, are highlighted as versatile chiral building blocks. These compounds are instrumental in creating complex molecular architectures through asymmetric synthesis. The development of methods for the enantioselective synthesis of chiral alcohols, such as the zirconium-catalyzed asymmetric carboalumination of alkenes, further underscores their importance as building blocks for a variety of chiral compounds. lookchem.com

Intermediates in Pharmaceutical and Agrochemical Development

This compound and its derivatives are recognized as important intermediates in the synthesis of fine chemicals, which includes active ingredients for pharmaceuticals and agrochemicals. google.com The structural motif of a phenyl group attached to a short, branched alkyl chain containing a hydroxyl group is found in various biologically active molecules.

Research into related compounds, such as 2-methyl-4-phenyl-1-pentanol, indicates that their derivatives have been studied for potential neuroprotective and anti-inflammatory properties, suggesting the potential for this class of compounds in drug discovery. ontosight.ai For example, derivatives of (1R,2R)-1-amino-1-phenyl-2-pentanol are used in the synthesis of ephedrine (B3423809) and norephedrine (B3415761) analogues, which have applications as bronchodilators and stimulants.

The general applicability of phenyl-substituted alcohols as intermediates extends to the agrochemical sector as well. While specific examples for this compound are not extensively detailed in the provided search results, the use of chiral alcohols and their derivatives is a common strategy in the development of new pesticides and herbicides to enhance efficacy and reduce environmental impact.

Probes for Mechanistic Organic Chemistry Studies

The reactions of this compound and similar alcohols are subjects of study in mechanistic organic chemistry to understand reaction pathways and stereochemical outcomes. For instance, the oxidation of secondary alcohols to ketones is a fundamental transformation, and studying the oxidation of a chiral alcohol like this compound can provide insights into the mechanism of the oxidizing agent used. libretexts.org

The conversion of alcohols to alkyl halides using reagents like thionyl chloride (SOCl₂) is another area where mechanistic intricacies can be explored. masterorganicchemistry.com The reaction with secondary alcohols can proceed through different mechanisms, such as SN2 or SNi, leading to inversion or retention of stereochemistry, respectively. masterorganicchemistry.com The presence of a chiral center in this compound would allow for the stereochemical course of such reactions to be determined, thus providing valuable data on the reaction mechanism.

Additionally, the use of derivatizing agents like L-valine to create diastereomeric esters with chiral alcohols, including 2-methyl-1-pentanol, has been examined using ¹H-NMR spectrometry. scielo.br This technique allows for the assignment of absolute configuration and the determination of enantiomeric composition, contributing to the analytical toolkit for stereochemical analysis. scielo.br

Development of Novel Biologically Active Analogues

The core structure of this compound serves as a scaffold for the development of novel, biologically active analogues. By modifying the substituents on the phenyl ring or altering the alkyl chain, chemists can synthesize libraries of related compounds to screen for various biological activities.

Research on similar phenolic compounds and their derivatives has indicated potential antimicrobial, anti-inflammatory, and antioxidant effects. ontosight.ai For instance, studies on 2-(3-methylphenyl)-2-pentanol (B7862447) have shown sedative effects, potentially through interaction with GABAergic pathways, as well as antimicrobial activity against bacteria like Staphylococcus aureus and Escherichia coli. Furthermore, anti-inflammatory properties have been observed, with the compound reducing levels of pro-inflammatory cytokines. These findings suggest that analogues of this compound could be promising candidates for the development of new therapeutic agents.

The synthesis of various derivatives and the study of their structure-activity relationships are crucial in this area. For example, the introduction of different functional groups can significantly influence the biological activity of the resulting molecules. rsc.org

Advanced Materials Science Applications

While direct applications of this compound in advanced materials science are not extensively documented in the provided search results, the properties of phenyl-substituted alcohols suggest potential uses. The presence of both a hydroxyl group capable of hydrogen bonding and an aromatic ring that can participate in π-π stacking interactions makes such molecules interesting for the design of supramolecular structures and liquid crystals. nih.gov

Research on phenyl derivatives of butanol isomers has shown that the addition of a phenyl group significantly affects the supramolecular organization of the molecules, decreasing the number of hydrogen bonds and the size of clusters compared to their aliphatic counterparts. nih.gov This ability to influence molecular self-assembly could be exploited in the development of new materials with tailored properties.

Furthermore, chiral molecules are of great interest in materials science for applications in chiral recognition and separation, as well as in the development of chiroptical materials. Chiral alcohols have been used in the preparation of chiral stationary phases for high-performance liquid chromatography (HPLC) to separate enantiomers. researchgate.net For example, a γ-cyclodextrin metal-organic framework has been shown to be effective in the separation of various chiral aromatic alcohols. rsc.org

Q & A

Q. What are the key physicochemical properties of 2-Methyl-1-phenyl-1-pentanol, and how do they influence experimental design?

Answer:

- Physicochemical Data : The compound (CAS 73177-67-0) has a molecular weight of 178.27 g/mol, density of 0.953 g/cm³, boiling point of 248°C, and a refractive index of 1.509 . These properties dictate solvent compatibility, purification methods (e.g., distillation), and storage conditions (e.g., protection from moisture due to hydroxyl group reactivity).

- Methodological Consideration : Use differential scanning calorimetry (DSC) to study thermal stability and gas chromatography (GC) for purity analysis, as referenced in reagent catalogs .

Q. What synthetic routes are available for this compound, and how can they be optimized for yield and sustainability?

Answer:

- Existing Methods : Grignard reactions or catalytic hydrogenation of ketone precursors are common. For example, reacting phenylmagnesium bromide with 2-methylpentanal derivatives .

- Optimization : Employ biocatalysts (e.g., ketoreductases) to enhance enantioselectivity and reduce waste, as suggested in alternative synthesis studies . Green solvents (e.g., ionic liquids) can improve reaction efficiency and sustainability .

Q. How should researchers handle this compound safely in laboratory settings?

Answer:

- Safety Protocols : Refer to MSDS guidelines: use fume hoods to avoid inhalation (flash point: 111°C), wear nitrile gloves, and store in airtight containers away from oxidizers .

- Emergency Measures : In case of skin contact, rinse with water for 15 minutes and consult toxicity profiles modeled after similar alcohols .

Advanced Research Questions

Q. How can stereoisomerism (threo vs. erythro forms) in this compound be resolved, and what are its implications for biological activity?

Answer:

- Stereochemical Analysis : Use chiral chromatography (e.g., HPLC with amylose-based columns) or nuclear magnetic resonance (NMR) to differentiate diastereomers. The InChI code (1S/C12H18O...) provides stereochemical identifiers .

- Biological Relevance : Conduct structure-activity relationship (SAR) studies to compare enantiomers’ antibacterial or pharmacological effects, as seen in related phenyl-alcohol derivatives .

Q. How can contradictory solubility or reactivity data for this compound across studies be reconciled?

Answer:

- Data Validation : Cross-reference experimental conditions (e.g., solvent polarity, temperature) from primary sources. For example, discrepancies in solubility may arise from varying purity grades (e.g., >95% vs. >98% GC) .

- Statistical Approaches : Apply multivariate analysis to identify confounding variables, as recommended in qualitative research frameworks .

Q. What methodologies are recommended for toxicological profiling of this compound in mammalian models?

Answer:

- Study Design : Follow OECD guidelines for acute oral toxicity (e.g., LD50 testing in rodents) and subchronic exposure assessments (28-90 days). Monitor hepatic/renal effects, as seen in methylnaphthalene toxicology protocols .

- Endpoint Analysis : Use histopathology and serum biomarkers (e.g., ALT/AST for liver function) to quantify systemic toxicity .

Q. How can spectroscopic techniques (e.g., IR, MS) be employed to elucidate the structural and electronic properties of this compound?

Answer:

- IR Spectroscopy : Identify O-H stretching (~3200-3600 cm⁻¹) and C-O vibrations (~1050-1250 cm⁻¹) to confirm alcohol functionality .

- Mass Spectrometry : Compare fragmentation patterns with NIST database entries (e.g., m/z 178 for molecular ion) .

Q. What are the environmental persistence and degradation pathways of this compound, and how can they be assessed?

Answer:

- Biodegradation Studies : Use OECD 301F respirometry to measure aerobic degradation in soil/water matrices.

- Ecotoxicology : Evaluate aquatic toxicity using Daphnia magna assays, referencing protocols for structurally similar phenols .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.